molecular formula C10H18N2O3 B2465922 tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate CAS No. 2094008-78-1

tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate

Cat. No. B2465922
CAS RN: 2094008-78-1
M. Wt: 214.265
InChI Key: CSDMPDKITXDRDO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate” likely belongs to the class of organic compounds known as tertiary alcohols . These are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom .


Chemical Reactions Analysis

The tert-butyl group in the compound can influence the reactivity pattern . The crowded tert-butyl group is known for its unique reactivity pattern, which is often highlighted in various chemical transformations .

Scientific Research Applications

Electronic Communication in Redox Units

Tert-butyl groups can affect electronic communication between redox units in certain compounds . For example, in tetrathiafulvalene-tetraazapyrene triads, the insertion of tert-butyl groups raises the LUMO level, affecting the compound’s electronic properties .

Organic (Opto)Electronics

Compounds with tert-butyl groups and other functional groups can have interesting optoelectronic properties, making them potentially useful in the field of organic (opto)electronics .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Generally, precautions should be taken to avoid ingestion, inhalation, and contact with skin or eyes .

properties

IUPAC Name

tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7-5-12(6-8(13)11-7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDMPDKITXDRDO-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(=O)N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC(=O)N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate

Synthesis routes and methods I

Procedure details

Name
CCOC(=O)CN(CC(C)NC(=O)OCc1ccccc1)C(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-[[2-[[(benzyloxy)carbonyl]amino]propyl](tert-butoxycarbonyl)amino]acetate (2.3 g) and 10% Pd/C (0.23 g) in methanol (46 ml) was stirred at room temperature for 1 hour under a hydrogen atmosphere. The catalyst was filtered off and the filtrate was stirred at 50° C. for 1 hour, concentrated under reduced pressure to obtain the title compound (1.1 g) as a colorless non-crystalline powder.
Name
ethyl 2-[[2-[[(benzyloxy)carbonyl]amino]propyl](tert-butoxycarbonyl)amino]acetate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Name
Quantity
0.23 g
Type
catalyst
Reaction Step One

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